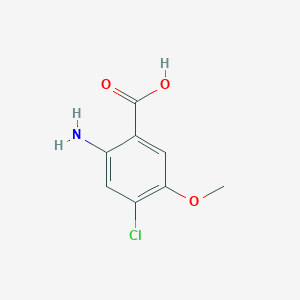

2-Amino-4-chloro-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXXZKAAGMGUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181434-76-4 | |

| Record name | 2-amino-4-chloro-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-chloro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Synthetic Building Block

2-Amino-4-chloro-5-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, represents a molecule of significant interest in the landscape of medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a chloro substituent, and a methoxy group on the benzoic acid scaffold imparts a distinct reactivity profile, making it a valuable intermediate in the construction of complex molecular architectures. While detailed physicochemical data for this specific isomer is not extensively documented in publicly available literature, this guide aims to provide a comprehensive overview of its known properties, offer insights based on closely related isomers, and present robust experimental protocols for the determination of its key physicochemical parameters. Understanding these properties is paramount for its effective handling, reaction optimization, and the rational design of novel bioactive compounds.

I. Core Physicochemical & Structural Properties

A foundational understanding of a molecule's intrinsic properties is the cornerstone of its application in research and development. This section details the fundamental identifiers and physicochemical characteristics of this compound.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 181434-76-4[1]

-

Molecular Formula: C₈H₈ClNO₃[1]

-

Molecular Weight: 201.61 g/mol [1]

-

Chemical Structure:

Physical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point (Predicted) | 383.3 ± 42.0 °C at 760 mmHg | [2] |

| Melting Point | Data not available | |

| Comparative Melting Point (4-Amino-5-chloro-2-methoxybenzoic acid) | 206 °C (decomposes) | [3][4] |

| Comparative Melting Point (2-Amino-5-methoxybenzoic acid) | 148-152 °C |

Expert Insight: The significant variation in melting points among isomers underscores the impact of substituent positioning on crystal lattice energy. The intramolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups, are highly dependent on their relative positions, which in turn dictates the melting point.

Solubility Profile

A definitive solubility profile for this compound in various solvents is not currently published. Generally, compounds of this nature are expected to exhibit low solubility in non-polar organic solvents and limited solubility in water, which can be influenced by pH.

Expected Solubility Behavior:

-

Water: Low to moderate solubility, expected to increase at acidic pH (protonation of the amino group) and basic pH (deprotonation of the carboxylic acid).

-

Alcohols (Methanol, Ethanol): Likely to have moderate to good solubility due to the potential for hydrogen bonding.

-

Chlorinated Solvents (Dichloromethane, Chloroform): Expected to have low to moderate solubility.

-

Ethers (Diethyl ether, THF): Likely to have low solubility.

-

Aprotic Polar Solvents (DMSO, DMF): Expected to have good solubility.

Acidity and Basicity (pKa)

The pKa values for the ionizable groups (the carboxylic acid and the amino group) of this compound have not been experimentally determined and reported. These values are critical for predicting the ionization state of the molecule at different pH values, which influences its solubility, lipophilicity, and biological activity.

Estimated pKa Values:

-

Carboxylic Acid (pKa₁): Expected to be in the range of 3-5, typical for benzoic acids. The presence of the electron-withdrawing chloro group would likely lower the pKa (increase acidity) compared to benzoic acid (pKa ≈ 4.2).

-

Amino Group (pKa₂): The basicity of the amino group is expected to be significantly reduced due to the electron-withdrawing effects of the adjacent carboxylic acid and the chloro group on the aromatic ring. The pKa of the conjugate acid is likely to be in the range of 2-4.

II. Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of purity of this compound. While specific spectra for this compound are not widely available, this section outlines the expected spectral features and provides data for a closely related isomer for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Aromatic Protons: Two singlets or two doublets in the aromatic region (typically δ 6.5-8.0 ppm), with chemical shifts influenced by the electronic effects of the substituents.

-

Amino Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can vary with solvent and concentration.

-

Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may not always be observed depending on the solvent and water content.

Expected ¹³C NMR Features:

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm), with chemical shifts indicative of the substitution pattern.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

Comparative Spectral Data for 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) is available in public databases and can be used as a reference. [5][6][7][8]

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Amine) | 3300-3500 | Two sharp bands (symmetric and asymmetric stretching) |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |

| C=C (Aromatic) | 1450-1600 | Medium to weak |

| C-O (Methoxy/Acid) | 1210-1320 and 1000-1100 | Strong |

| C-Cl | 600-800 | Medium to strong |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 201 (for ³⁵Cl) and 203 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Expected Fragmentation Pattern:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids.

-

Loss of -COOH (M-45): Another characteristic fragmentation of carboxylic acids.

-

Loss of -CH₃ from the methoxy group (M-15).

-

Loss of the chloro radical (M-35).

III. Stability and Reactivity

-

Stability: this compound is expected to be a stable solid under standard laboratory conditions. However, it should be protected from light.

-

Reactivity: The molecule possesses three reactive functional groups:

-

Carboxylic Acid: Can undergo esterification, amidation, and reduction.

-

Amino Group: Can be acylated, alkylated, and diazotized.

-

Aromatic Ring: Susceptible to further electrophilic substitution, although the existing substituents will direct incoming electrophiles to specific positions. The chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions under appropriate conditions.

-

IV. Applications in Research and Drug Development

Substituted aminobenzoic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. While specific applications of this compound are not extensively reported, its structural motifs are present in compounds with diverse therapeutic activities. Its isomeric counterpart, 4-Amino-5-chloro-2-methoxybenzoic acid, is a well-known intermediate in the synthesis of prokinetic agents like cisapride and mosapride. [9][10]This suggests that this compound holds significant potential as a building block for novel therapeutic agents.

Caption: Synthetic utility of this compound.

V. Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination

This protocol describes the determination of the melting point using a capillary melting point apparatus. [3][5][11][12] Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

-

Replicates: Perform the determination in triplicate to ensure accuracy and reproducibility.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination in various solvents. [13][][15][16] Materials:

-

This compound

-

A selection of solvents (e.g., water, pH buffers, methanol, ethanol, acetone, dichloromethane)

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. Ensure there is undissolved solid at the bottom of each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Quantification: Dilute the collected supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constants (pKa) using potentiometric titration. [17][18][19][20][21] Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free)

Procedure:

-

Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a co-solvent system like methanol/water if solubility in pure water is low).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration:

-

To determine the carboxylic acid pKa (pKa₁): Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.

-

To determine the amino group pKa (pKa₂): First, acidify the sample solution with a known excess of the standardized HCl solution. Then, titrate the resulting solution with the standardized NaOH solution.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or the maximum of the first derivative plot).

Caption: Workflow for pKa determination via potentiometric titration.

VI. Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety protocols should be followed to minimize exposure.

Conclusion

This compound is a chemical intermediate with considerable potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a comprehensive overview of its known characteristics, offers insights based on related isomers, and details robust protocols for the experimental determination of its key parameters. The information and methodologies presented herein are intended to empower researchers and scientists to effectively utilize this compound in their discovery and development endeavors.

References

-

Melting point determination. (n.d.). Retrieved January 14, 2026, from [Link]

- Ertokus, G. P., et al. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 24(9), 3827-3830.

-

Determination of melting points. (2021, September 19). Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved January 14, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 14, 2026, from [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Retrieved January 14, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved January 14, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 181434-76-4 this compound Impurity. Retrieved January 14, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

- G. Gaviraghi, et al. (1995). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry, 38(23), 4581-4591.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 14, 2026, from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved January 14, 2026, from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved January 14, 2026, from [Link]

-

Journal of Medicinal Chemistry. (1995). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Retrieved January 14, 2026, from [Link]

-

PMC. (2012). Development of Methods for the Determination of pKa Values. Retrieved January 14, 2026, from [Link]

-

MyBest.SHOP. (n.d.). 2-Amino-5-methoxybenzoic acid. Retrieved January 14, 2026, from [Link]

Sources

- 1. CAS 181434-76-4 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 2. echemi.com [echemi.com]

- 3. shivajicollege.ac.in [shivajicollege.ac.in]

- 4. 4-Amino-5-chloro-2-methoxybenzoic acid 95 7206-70-4 [sigmaaldrich.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR [m.chemicalbook.com]

- 8. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) MS spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. who.int [who.int]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. asianpubs.org [asianpubs.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. scribd.com [scribd.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4-chloro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the molecular structure and conformational properties of 2-Amino-4-chloro-5-methoxybenzoic acid. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from structurally related analogs and employs established principles of physical organic chemistry and computational modeling to project its key structural features. This approach provides a robust framework for understanding its behavior at a molecular level, which is crucial for applications in medicinal chemistry and materials science.

Introduction: A Molecule of Interest

This compound, with the chemical formula C₈H₈ClNO₃ and a molecular weight of 201.6 g/mol , belongs to the family of substituted anthranilic acids. These structures are significant scaffolds in drug discovery and development, often serving as key intermediates in the synthesis of a wide range of bioactive compounds. The specific arrangement of the amino, chloro, and methoxy substituents on the benzoic acid core imparts a unique electronic and steric profile, which in turn dictates its reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding the three-dimensional structure and conformational preferences of this molecule is therefore paramount for predicting its interactions with biological targets and for the rational design of novel therapeutics.

Molecular Structure and Key Physicochemical Properties

The fundamental structure of this compound consists of a benzene ring substituted with a carboxylic acid group, an amino group, a chlorine atom, and a methoxy group.

| Property | Value | Source |

| CAS Number | 181434-76-4 | |

| Molecular Formula | C₈H₈ClNO₃ | |

| Molecular Weight | 201.6 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid (predicted) | |

| Boiling Point | 383.3±42.0 °C at 760 mmHg |

Conformational Analysis: Insights from Analogous Structures

The Role of Intramolecular Hydrogen Bonding

A critical feature in the conformation of many 2-aminobenzoic acids is the formation of an intramolecular hydrogen bond between the amino group (-NH₂) and the carbonyl oxygen of the carboxylic acid group (-COOH).[1][2][3] This interaction creates a stable six-membered ring motif, referred to as an S(6) ring, which significantly influences the planarity of the molecule.[1][2][3]

In the case of this compound, it is highly probable that a similar intramolecular hydrogen bond exists. This would lead to a conformation where the carboxylic acid group is somewhat coplanar with the benzene ring.

Caption: Predicted intramolecular hydrogen bond in this compound.

Steric and Electronic Influence of Substituents

The conformation of the methoxy and carboxylic acid groups relative to the benzene ring is a key determinant of the molecule's overall shape.

-

Carboxylic Acid Group: Due to the steric hindrance from the adjacent amino group and the stabilizing effect of the intramolecular hydrogen bond, the carboxylic acid group is likely to be twisted out of the plane of the benzene ring to some extent. The degree of this torsion is a balance between maximizing orbital overlap (favoring planarity) and minimizing steric clash.

-

Methoxy Group: The methoxy group at the 5-position is relatively unhindered. It is expected to adopt a conformation where the methyl group is oriented away from the adjacent chlorine atom to minimize steric repulsion. The oxygen of the methoxy group, with its lone pairs, can participate in resonance with the aromatic ring, influencing its electronic properties.

Intermolecular Interactions and Solid-State Packing

In the solid state, substituted benzoic acids commonly form hydrogen-bonded dimers via their carboxylic acid groups.[1][2] This robust interaction is a primary driver of the crystal packing. For this compound, it is highly probable that molecules will arrange into centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid moieties.

Furthermore, the amino group can act as a hydrogen bond donor, and the oxygen of the methoxy group and the chlorine atom can act as weak hydrogen bond acceptors, leading to a complex three-dimensional hydrogen-bonding network that stabilizes the crystal lattice. Pi-pi stacking interactions between the aromatic rings of adjacent molecules may also contribute to the overall crystal packing.

Experimental and Computational Methodologies for Conformation Elucidation

To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be employed.

Experimental Protocols

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Step-by-Step Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would confirm the presence and geometry of any intramolecular hydrogen bonds and reveal the intermolecular packing arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides valuable information about the molecular structure and conformation in solution.

Key Experiments:

-

¹H and ¹³C NMR: To confirm the chemical structure and provide information about the electronic environment of the atoms.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): To identify protons that are close in space, providing insights into the preferred conformation in solution. For example, NOE correlations between the amino protons and the ortho-proton on the ring would support the presence of the intramolecular hydrogen bond.

Computational Modeling

Density Functional Theory (DFT) Calculations: DFT is a powerful computational method for predicting the geometry, electronic structure, and spectroscopic properties of molecules.

Workflow:

-

Initial Structure Generation: A 3D model of the molecule is built.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation(s) in the gas phase or in a simulated solvent environment. This can predict bond lengths, angles, and dihedral angles.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum and to predict vibrational spectra (IR and Raman).

-

Conformational Search: To explore different possible conformations and identify the most stable ones.

Caption: Workflow for elucidating molecular structure and conformation.

Conclusion

While a definitive experimental structure of this compound is yet to be reported in the public domain, a comprehensive understanding of its likely molecular structure and conformation can be achieved through a comparative analysis of structurally similar compounds and the application of fundamental chemical principles. The presence of a strong intramolecular hydrogen bond between the amino and carboxylic acid groups is a key feature that is expected to enforce a degree of planarity on the molecule. In the solid state, the formation of carboxylic acid dimers through intermolecular hydrogen bonding is predicted to be a dominant packing motif. The insights presented in this guide provide a valuable foundation for researchers working with this molecule, enabling more informed decisions in synthetic chemistry, drug design, and materials science. Further experimental and computational studies are warranted to provide a more detailed and validated picture of its conformational landscape.

References

-

Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H.-K. (2010). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o37. [Link]

-

ResearchGate. (n.d.). 2-Amino-4-chlorobenzoic acid. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide

Introduction

N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide is a molecule of significant interest within contemporary drug discovery and materials science landscapes. Its structural architecture, featuring a sulfonamide linkage between a 4-methoxybenzene moiety and a 4-benzoylphenyl group, imparts a unique combination of steric and electronic properties. These characteristics are pivotal in its potential biological activity and its utility as a versatile chemical scaffold. For researchers and drug development professionals, a comprehensive understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems.

This guide provides a detailed exploration of the expected spectroscopic signature of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide, leveraging data from structurally related analogs to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Furthermore, it outlines the rigorous experimental protocols for acquiring this data, grounded in the fundamental principles of each spectroscopic technique.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide, the following data is a predictive analysis based on established spectroscopic principles and data from analogous sulfonamide-containing compounds. This approach provides a robust framework for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. The predicted ¹H and ¹³C NMR spectra for N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide are detailed below.

¹H NMR (Proton NMR)

The proton NMR spectrum is anticipated to be complex, with distinct signals corresponding to the protons on the three aromatic rings and the methoxy group. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

-

Table 1: Predicted ¹H NMR Chemical Shifts for N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -OCH₃ | ~3.8 | Singlet | 3H | The three equivalent protons of the methoxy group are not coupled to other protons. |

| Aromatic (4-methoxyphenyl) | ~6.9-7.1 | Doublet | 2H | Protons ortho to the electron-donating methoxy group are shielded. |

| Aromatic (4-methoxyphenyl) | ~7.7-7.9 | Doublet | 2H | Protons ortho to the electron-withdrawing sulfonyl group are deshielded. |

| Aromatic (benzoylphenyl) | ~7.2-7.8 | Multiplet | 9H | The nine protons of the benzoylphenyl moiety will exhibit complex splitting patterns due to their varied chemical environments. Protons closer to the electron-withdrawing carbonyl and sulfonamide groups will be shifted downfield. |

| -NH- | ~10.0-11.0 | Broad Singlet | 1H | The sulfonamide proton is acidic and often appears as a broad signal at a downfield chemical shift. Its position can be concentration and solvent dependent. |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

-

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| -OCH₃ | ~55-56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| Aromatic (4-methoxyphenyl) | ~114-130 | Aromatic carbons of the 4-methoxyphenyl ring will appear in this region. The carbon bearing the methoxy group will be the most shielded. |

| Aromatic (benzoylphenyl) | ~120-145 | The benzoylphenyl carbons will have a wider range of chemical shifts due to the influence of both the carbonyl and sulfonamide groups. |

| Quaternary (C-S) | ~135-140 | The carbon atom directly bonded to the sulfur of the sulfonamide group. |

| Quaternary (C-N) | ~138-142 | The carbon atom directly bonded to the nitrogen of the sulfonamide group. |

| Quaternary (C=O) | ~195-200 | The carbonyl carbon will be significantly deshielded and appear at a characteristic downfield chemical shift. |

| Quaternary (C-OCH₃) | ~160-165 | The carbon of the 4-methoxyphenyl ring bonded to the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide will exhibit characteristic absorption bands for the N-H, C=O, S=O, and C-O functional groups.

-

Table 3: Predicted IR Absorption Bands for N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | ~3300-3200 | Medium, Sharp | Stretching |

| C-H (aromatic) | ~3100-3000 | Medium | Stretching |

| C=O (ketone) | ~1660-1680 | Strong | Stretching |

| C=C (aromatic) | ~1600-1450 | Medium to Strong | Stretching |

| S=O (sulfonyl) | ~1350-1300 and ~1170-1150 | Strong | Asymmetric and Symmetric Stretching |

| C-N | ~1300-1200 | Medium | Stretching |

| C-O (ether) | ~1250-1200 | Strong | Asymmetric Stretching |

| S-N | ~950-900 | Medium | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide, Electron Ionization (EI) would likely lead to extensive fragmentation.

-

Predicted Molecular Ion Peak (M⁺): m/z = 383.1

-

Key Fragmentation Pathways:

-

Cleavage of the S-N bond is a common fragmentation pathway for sulfonamides. This would lead to fragments corresponding to the 4-methoxybenzenesulfonyl cation (m/z 171) and the 4-benzoylphenylaminyl radical.

-

Loss of SO₂ (64 Da) from the molecular ion is another characteristic fragmentation of sulfonamides.

-

Cleavage of the bond between the carbonyl group and the phenyl ring can generate a benzoyl cation (m/z 105).

-

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Experimental workflow for NMR spectroscopy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Tune and match the probe for the desired nucleus (¹H and ¹³C) to maximize sensitivity.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the ¹³C spectrum, often with proton decoupling to simplify the spectrum and enhance sensitivity.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

For ¹H spectra, integrate the signals to determine the relative number of protons.

-

Reference the spectrum using either an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

-

Infrared (IR) Spectroscopy

Caption: Experimental workflow for FT-IR spectroscopy.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to account for atmospheric and instrumental contributions.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

The resulting spectrum is typically displayed in either absorbance or transmittance mode.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry (MS)

Caption: Experimental workflow for Mass Spectrometry.

-

Sample Introduction:

-

Introduce a small amount of the sample into the high-vacuum environment of the mass spectrometer's ion source. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile compounds.

-

-

Ionization (Electron Ionization - EI):

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy often causes the molecular ion to fragment.

-

-

Mass Analysis and Detection:

-

The positively charged ions are accelerated by an electric field into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of ion abundance versus m/z.

-

Conclusion

The spectroscopic characterization of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide is crucial for its application in research and development. This guide provides a comprehensive, albeit predictive, overview of its expected NMR, IR, and MS spectra, based on the well-established principles of spectroscopy and data from analogous compounds. The detailed experimental protocols herein offer a robust framework for obtaining high-quality data, ensuring the reliable identification and characterization of this important molecule. As with any scientific endeavor, the comparison of experimentally obtained data with these predicted values will provide the ultimate confirmation of the structure and purity of N-(4-benzoylphenyl)-4-methoxybenzenesulfonamide.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Li, H. L., & Magill, A. M. (2013).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Royal Society of Chemistry. (n.d.). Spectra School. Retrieved from [Link]

An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-chloro-5-methoxybenzoic Acid in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and formulation development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its bioavailability, processability, and ultimately, its therapeutic efficacy. A comprehensive understanding of an API's solubility profile in various organic solvents is not merely an academic exercise; it is a critical dataset that informs crucial decisions at multiple stages of the pharmaceutical pipeline. From reaction chemistry and purification to crystallization and final dosage form development, solvent selection based on solubility data can significantly impact the purity, crystal form (polymorphism), stability, and manufacturability of the drug substance.

This technical guide provides an in-depth analysis of the solubility profile of 2-Amino-4-chloro-5-methoxybenzoic acid, a substituted benzoic acid derivative with potential applications as a key building block in medicinal chemistry.[1][2] The presence of multiple functional groups—a carboxylic acid, an amino group, a chloro group, and a methoxy group—imparts a unique electronic and steric character to the molecule, suggesting a complex and interesting solubility behavior across solvents of varying polarities and functionalities. This guide will delve into the theoretical underpinnings of its solubility, present a robust experimental methodology for solubility determination, and offer a detailed (though illustrative) analysis of its solubility in a range of common organic solvents. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in the handling and formulation of this and structurally similar compounds.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before exploring its interaction with solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₃ | [3] |

| Molecular Weight | 201.61 g/mol | [3] |

| Appearance | Solid | |

| InChI Key | UIXXZKAAGMGUFZ-UHFFFAOYSA-N |

The structure of this compound reveals several key features that govern its solubility:

-

Aromatic Carboxylic Acid: The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its acidity also allows for potential ionization in appropriate media.

-

Amino Group: The primary amino group is also polar and a hydrogen bond donor, contributing to interactions with protic and polar aprotic solvents.

-

Methoxy Group: The ether linkage introduces some polarity and potential for hydrogen bond acceptance.

-

Chloro Group: The electronegative chlorine atom contributes to the overall polarity of the molecule.

-

Aromatic Ring: The benzene ring itself is non-polar and will favor interactions with less polar solvents through van der Waals forces.

The solubility of this molecule will therefore be a delicate balance between these competing functionalities and their interactions with the solvent environment.

Experimental Determination of Solubility: The Shake-Flask Method

To ensure the scientific integrity and reproducibility of solubility data, a well-established and validated methodology is paramount. The equilibrium or saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[4][5][6]

Principle

The shake-flask method is predicated on achieving a saturated solution of the solute in the solvent of interest, where the dissolved solute is in equilibrium with the undissolved solid phase. By quantifying the concentration of the solute in the liquid phase at this equilibrium, the thermodynamic solubility is determined.

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

For each selected organic solvent, add an excess amount of this compound (e.g., 50-100 mg) to a 5 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a moderate speed (e.g., 150 rpm) for 48 hours. This duration is typically sufficient to reach equilibrium, but should be experimentally verified.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any remaining solid particles.[5]

-

Accurately dilute a known volume of the filtrate with a suitable diluent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

A validated HPLC-UV method is the preferred analytical tool for accurately quantifying the concentration of the dissolved API.[5][7]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: A suitable UV wavelength for detection (e.g., 254 nm or the λmax of the compound).

-

Calibration: Prepare a series of calibration standards of known concentrations of this compound in the mobile phase. Generate a calibration curve by plotting the peak area against concentration.

-

Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Illustrative Solubility Profile of this compound

The following table presents a hypothetical but scientifically plausible solubility profile of this compound in a range of organic solvents at 25 °C, as would be determined by the protocol described above. This data is for illustrative purposes to facilitate a discussion of the underlying principles.

| Solvent | Solvent Type | Polarity Index | H-Bonding | Solubility (mg/mL) at 25°C |

| Methanol | Polar Protic | 5.1 | Donor & Acceptor | 35.2 |

| Ethanol | Polar Protic | 4.3 | Donor & Acceptor | 28.5 |

| Isopropanol | Polar Protic | 3.9 | Donor & Acceptor | 15.1 |

| Acetone | Polar Aprotic | 5.1 | Acceptor | 45.8 |

| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor | 12.3 |

| Acetonitrile | Polar Aprotic | 5.8 | Acceptor | 9.7 |

| Dichloromethane | Halogenated | 3.1 | - | 5.4 |

| Tetrahydrofuran (THF) | Ether | 4.0 | Acceptor | 22.6 |

| Toluene | Non-polar | 2.4 | - | 0.8 |

| n-Heptane | Non-polar | 0.1 | - | <0.1 |

Analysis and Discussion of the Solubility Profile

The solubility of a solute is governed by the principle of "like dissolves like," which in chemical terms refers to the compatibility of intermolecular forces between the solute and solvent molecules.[8] The data presented above, though illustrative, allows for a detailed analysis of these interactions for this compound.

The Influence of Solvent Polarity and Hydrogen Bonding

The structure of this compound, with its -COOH and -NH₂ groups, is rich in hydrogen bond donors and acceptors. This is a primary determinant of its solubility behavior.

Caption: Relationship between Solute/Solvent Properties and Solubility.

-

High Solubility in Polar Solvents: The highest solubilities are observed in polar solvents like acetone and methanol.

-

Acetone: As a polar aprotic solvent, acetone can effectively accept hydrogen bonds from the -COOH and -NH₂ groups of the solute. Its high polarity also helps to solvate the polar regions of the molecule.

-

Methanol and Alcohols: These polar protic solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with all the polar functional groups of the solute. The solubility trend within the alcohols (Methanol > Ethanol > Isopropanol) correlates inversely with the increasing size of the non-polar alkyl chain, which reduces the overall polarity and introduces steric hindrance.[9]

-

-

Moderate Solubility:

-

Tetrahydrofuran (THF): As a cyclic ether, THF is a good hydrogen bond acceptor and its moderate polarity allows for favorable interactions, resulting in good solubility.

-

Ethyl Acetate: While being a polar aprotic solvent and a hydrogen bond acceptor, its larger non-polar ethyl group likely reduces its efficiency in solvating the solute compared to acetone.

-

-

Low Solubility in Non-polar Solvents:

-

Dichloromethane: This solvent has a moderate polarity but lacks hydrogen bonding capability, leading to significantly lower solubility.

-

Toluene and n-Heptane: In these non-polar solvents, the energy required to break the strong solute-solute interactions (hydrogen bonding and crystal lattice energy) is not compensated by the weak van der Waals forces between the solute and the solvent.[8] Consequently, the solubility is very low.

-

Practical Applications and Implications

The solubility profile of this compound has direct implications for its practical application in a laboratory and industrial setting:

-

Reaction Chemistry: Solvents like THF or acetone could be suitable for carrying out reactions involving this compound, ensuring sufficient concentration of the reactant in the solution phase.

-

Purification and Crystallization: The significant difference in solubility between a solvent like acetone (high solubility) and a non-polar solvent like heptane (low solubility) suggests that an acetone/heptane solvent/anti-solvent system would be highly effective for recrystallization to achieve high purity.

-

Formulation Development: For the development of a liquid dosage form, polar protic or aprotic solvents in which the compound exhibits high solubility would be the primary candidates. The choice would then be further refined based on toxicity, stability, and other pharmaceutical considerations.[7]

-

Analytical Method Development: The solubility data is crucial for preparing stock solutions for analytical testing, ensuring that the compound remains dissolved in the chosen diluent.

Conclusion

This technical guide has detailed the theoretical and practical aspects of determining and interpreting the solubility profile of this compound. The interplay of its multiple functional groups results in a solubility profile that is highly dependent on the polarity and hydrogen bonding capacity of the solvent. The highest solubility is achieved in polar solvents, particularly those that are effective hydrogen bond acceptors like acetone, or both donors and acceptors like methanol. Conversely, the compound is practically insoluble in non-polar hydrocarbon solvents.

The robust shake-flask methodology, coupled with a validated HPLC-UV analytical technique, provides a reliable framework for generating the high-quality solubility data that is indispensable for informed decision-making in chemical synthesis, purification, and pharmaceutical formulation.

References

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Available from: [Link]

-

CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids. Available from: [Link]

-

PrepChem.com. Synthesis of 2-methoxy-4-amino-5-chloro benzoic acid. Available from: [Link]

-

Homework.Study.com. Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. Available from: [Link]

-

UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

-

OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available from: [Link]

-

ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Available from: [Link]

-

RSC Publishing. Analytical Methods. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. biosynth.com [biosynth.com]

- 4. scispace.com [scispace.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. homework.study.com [homework.study.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Amino-4-chloro-5-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid scaffolds are cornerstones in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. Among these, 2-Amino-4-chloro-5-methoxybenzoic acid presents a unique substitution pattern with significant potential for chemical modification and biological activity. Although direct research on its derivatives is nascent, a comprehensive analysis of structurally related analogs provides a strong foundation for predicting their therapeutic promise. This technical guide synthesizes the available information on the synthesis of this core scaffold and extrapolates the potential anticancer, antimicrobial, and anti-inflammatory activities of its derivatives. By examining the structure-activity relationships and mechanisms of action of closely related compounds, this document serves as a roadmap for researchers venturing into the exploration of this promising class of molecules. We provide detailed experimental protocols for the synthesis of analogous compounds and for biological assays, alongside data-driven predictions of activity, to empower and guide future research and development in this area.

The Core Scaffold: this compound

The this compound molecule (CAS 181434-76-4) is a multifaceted building block for organic synthesis.[1] Its structure, featuring an amino group, a chloro substituent, a methoxy group, and a carboxylic acid on a benzene ring, offers multiple sites for chemical modification. The amino and carboxylic acid groups are amenable to amidation and esterification, while the aromatic ring can participate in various coupling reactions. This versatility allows for the creation of a diverse library of derivatives with a wide range of physicochemical properties and potential biological activities.

While specific studies on the biological activities of derivatives of this exact scaffold are limited, the broader class of substituted aminobenzoic acids has been extensively explored, revealing significant potential in oncology, infectious diseases, and inflammatory conditions.[2][3][4]

Potential Anticancer Activity

Derivatives of aminobenzoic acids have shown considerable promise as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.[2][3][5]

Predicted Mechanism of Action: Targeting Kinase Signaling

Many small molecule anticancer drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling. Based on analogs, it is hypothesized that derivatives of this compound could be designed to target kinases such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[5] The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes tumor growth.

Caption: Predicted anticancer mechanism of action for this compound derivatives.

Hypothetical Anticancer Activity Data

The following table presents a hypothetical compilation of anticancer activities for derivatives of this compound, based on data from structurally similar compounds. The IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.

| Derivative | Modification | Target Cancer Cell Line | Predicted IC50 (µM) | Reference Analog Data |

| ACMA-1 | Amide with 4-fluoroaniline | A549 (Lung Cancer) | 0.5 - 5 | [2] |

| ACMA-2 | Ester with 2-pyridylmethanol | MCF-7 (Breast Cancer) | 1 - 10 | [5] |

| ACMA-3 | Amide with piperazine | HCT116 (Colon Cancer) | 5 - 25 | [5] |

| ACMA-4 | Substituted thiazole amide | PC-3 (Prostate Cancer) | 2 - 15 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Antimicrobial Activity

The substitution pattern of this compound, particularly the presence of a halogen, suggests that its derivatives could possess antimicrobial properties. Halogenated aromatic compounds are known to exhibit antibacterial and antifungal activities.[6][7]

Predicted Mechanism of Action: Disruption of Bacterial Cellular Processes

The mechanism of action for antimicrobial benzoic acid derivatives can vary. They may disrupt the bacterial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis. For instance, some derivatives are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

Caption: Experimental workflow for antimicrobial testing of derivatives.

Hypothetical Antimicrobial Activity Data

The following table provides predicted Minimum Inhibitory Concentration (MIC) values for hypothetical derivatives against common microbial strains, based on data from analogous compounds.[6][7][8]

| Derivative | Modification | Microorganism | Predicted MIC (µg/mL) | Reference Analog Data |

| ACMA-5 | Hydrazide derivative | Staphylococcus aureus | 16 - 64 | [8] |

| ACMA-6 | Thiazole conjugate | Escherichia coli | 32 - 128 | [6] |

| ACMA-7 | Schiff base with salicylaldehyde | Candida albicans | 8 - 32 | [7] |

| ACMA-8 | N-phenylacetamide | Bacillus subtilis | 16 - 64 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: Culture the microbial strain overnight and dilute it to a standardized concentration (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microbe, no compound), a negative control (broth only), and a standard antibiotic control.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory Activity

Aminobenzoic acid derivatives have been investigated for their anti-inflammatory properties, often acting through the modulation of inflammatory pathways.[4][9][10]

Predicted Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of aminobenzoic acid derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is typically achieved by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A key upstream regulator of these enzymes is the transcription factor NF-κB, which is a likely target for this class of compounds.[9]

Caption: Predicted anti-inflammatory mechanism via NF-κB pathway inhibition.

Hypothetical Anti-inflammatory Activity Data

This table presents predicted anti-inflammatory activities based on the inhibition of NO production in LPS-stimulated macrophages, with data extrapolated from similar compounds.[9][10]

| Derivative | Modification | Cell Line | Predicted NO Inhibition (%) at 50 µM | Reference Analog Data |

| ACMA-9 | Phenylazo derivative | RAW 264.7 | 40 - 70 | [4] |

| ACMA-10 | Thiazolidinone derivative | J774A.1 | 50 - 80 | [4] |

| ACMA-11 | N-benzylidene derivative | Primary Macrophages | 30 - 60 | [10] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is used to quantify nitrite, a stable product of nitric oxide, in cell culture supernatants.

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

-

Reaction: Mix the supernatant with the Griess reagent and incubate in the dark at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. While specific protocols for the target compound are not widely published, methods for analogous structures provide a reliable blueprint.

Representative Synthesis Protocol for a Substituted Aminobenzoic Acid

The following is a general, representative protocol for the synthesis of a substituted aminobenzoic acid, which can be adapted for this compound.

-

Protection of the Amino Group: The starting aminobenzoic acid is often protected, for example, by acetylation with acetic anhydride.

-

Chlorination: The protected compound is then chlorinated using a suitable agent like N-chlorosuccinimide (NCS) in a solvent such as DMF.

-

Hydrolysis/Deprotection: The protecting group is removed, and if the starting material was an ester, it is hydrolyzed to the carboxylic acid, typically under basic conditions followed by acidification.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives remains to be established, the analysis of structurally related compounds strongly suggests a promising therapeutic potential. The versatile nature of this scaffold allows for the generation of diverse chemical entities that are predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a foundational framework for researchers to embark on the synthesis and evaluation of this novel class of compounds. Future work should focus on the systematic synthesis of a library of derivatives, followed by rigorous in vitro and in vivo testing to validate these predictions and elucidate their precise mechanisms of action. Such endeavors hold the promise of discovering new lead compounds for the development of next-generation therapeutics.

References

- Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- ANTICANCER AND ANTIOXIDANT ACTIVITIES OF 2-AMINOBENZOIC ACID (2-OXO-1, 2 -DIHYDRO-INDOL-3-YLIDENE) HYDRAZIDES. TSI Journals.

- Anticancer and Antioxidant Activities of 2-Aminobenzoic Acid | 12145. TSI Journals.

- 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.

- The Pivotal Role of Substituted Aminobenzoates in Modern Drug Discovery: Applic

- Synthesis, stereochemical assignment and biological activity of a novel series of C-4" modified aza-macrolides. PubMed.

- (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.

- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflamm

- Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. MDPI.

- Synthetic routes of p-aminobenzoic acid derivatives having...

- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF.

- This compound|CAS 181434-76-4. Benchchem.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Amino-4-chloro-5-methoxybenzoic Acid

Introduction

2-Amino-4-chloro-5-methoxybenzoic acid is a substituted aromatic carboxylic acid with a molecular structure that presents multiple reactive functional groups. As an intermediate in the synthesis of pharmaceuticals and other complex organic molecules, a thorough understanding of its chemical stability is paramount for ensuring the quality, safety, and efficacy of final products. This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound. We will delve into the theoretical underpinnings of its degradation under various stress conditions, provide actionable experimental protocols for stability testing, and outline modern analytical approaches for the identification and quantification of potential degradants. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the stability characteristics of this molecule.

Chemical Profile and Inherent Stability Considerations

The structure of this compound, featuring an amino group, a chlorine atom, a methoxy group, and a carboxylic acid on a benzene ring, dictates its reactivity and potential degradation pathways. The electron-donating nature of the amino and methoxy groups, contrasted with the electron-withdrawing and leaving group potential of the chlorine atom, creates a nuanced electronic environment on the aromatic ring.

Key Structural Features Influencing Stability:

-

Amino Group: Prone to oxidation, which can lead to the formation of colored impurities and complex degradation products.[1][2] Its basicity also influences the molecule's solubility and reactivity at different pH values.

-

Chloro Group: The carbon-chlorine bond on the aromatic ring can be susceptible to cleavage under photolytic or certain nucleophilic conditions, leading to dechlorination.[3][4]

-

Methoxy Group: While generally stable, it can influence the electron density of the aromatic ring and may be involved in photodegradation processes.[5][6]

-

Carboxylic Acid Group: Can undergo decarboxylation at elevated temperatures.[7][8] Its acidity is a key factor in the pH-dependent stability of the molecule.

-

Aromatic Ring: The benzene core can be susceptible to oxidative attack, potentially leading to ring-opening products under harsh conditions.

Predicted Degradation Pathways

Based on the functional groups present, this compound is likely to degrade under hydrolytic, oxidative, photolytic, and thermal stress conditions. Forced degradation studies are essential to systematically investigate these pathways.[9]

Hydrolytic Degradation

The stability of this compound in aqueous solutions is expected to be pH-dependent. While the primary functional groups are generally stable to hydrolysis under neutral conditions, extreme pH and elevated temperatures can promote degradation.

-

Acidic Conditions: Under strong acidic conditions and heat, there is a potential for hydrolysis of the methoxy group to a hydroxyl group, though this is generally a slow process for aryl ethers.

-

Basic Conditions: The molecule is expected to be relatively stable under mild basic conditions. The carboxylic acid will be deprotonated, forming a carboxylate salt.

Oxidative Degradation

The amino group is the most likely site for oxidative attack. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂), especially in the presence of metal ions, can initiate degradation.

-

Potential Oxidative Reactions:

-

Oxidation of the amino group to form nitroso, nitro, or hydroxylamino derivatives.

-

Oxidative coupling reactions leading to the formation of dimeric and polymeric impurities.[1]

-

Oxidative degradation can also lead to the formation of colored by-products, which can be a critical quality attribute.

-

Photodegradation

Aromatic compounds, particularly those with halogen and amino substituents, are often susceptible to photodegradation. Exposure to UV light can provide the energy needed to initiate photochemical reactions.

-

Potential Photolytic Reactions:

-

Dechlorination: Homolytic cleavage of the C-Cl bond upon absorption of UV radiation can lead to the formation of a radical intermediate, which can then abstract a hydrogen atom from the solvent to yield 2-amino-5-methoxybenzoic acid.

-

Oxidation: Photo-oxidation of the amino group is also a plausible pathway.[10]

-

The methoxy group can also influence the photosensitivity of the molecule.[5][11]

-

Thermal Degradation

In the solid state and in solution, elevated temperatures can induce degradation. The most probable thermal degradation pathway for benzoic acid derivatives is decarboxylation.[12][13]

-

Decarboxylation: Heating the molecule, particularly above its melting point, is likely to result in the loss of carbon dioxide (CO₂) from the carboxylic acid group, yielding 3-chloro-4-methoxyaniline.

The following diagram illustrates the predicted major degradation pathways under various stress conditions.

Caption: Predicted major degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

A systematic approach to forced degradation is crucial for identifying potential degradants and developing a stability-indicating analytical method.[14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and separating the degradation products.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.

Stress Conditions

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a petri dish and expose it to a temperature of 105°C for 48 hours.

-

At appropriate time points, withdraw a sample, dissolve it in the solvent to the target concentration, and analyze.

-

-

Photolytic Degradation:

-